propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:
- A bicyclic core with a ketone group at position 3.
- Substituents: 4-fluorophenyl at position 4 and 4-methoxyphenyl at position 6.
- A methyl group at position 2 and an isopropyl ester at position 2.
This compound’s structural complexity arises from the interplay of electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO4/c1-15(2)33-27(31)24-16(3)29-22-13-19(17-7-11-21(32-4)12-8-17)14-23(30)26(22)25(24)18-5-9-20(28)10-6-18/h5-12,15,19,25,29H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUAWGNWBCWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is studied for its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Confirmation
- Spectroscopy : NMR and IR confirm functional groups and connectivity.
- X-ray crystallography: Reveals conformational details, such as the twisted boat conformation of the hexahydroquinoline core and dihedral angles between aromatic rings (e.g., 86.1° in related structures) .
Comparison with Similar Hexahydroquinoline Derivatives
Structural and Functional Group Variations
Key Differentiators
- Electron Effects: The 4-fluorophenyl group in the target compound increases metabolic stability compared to non-halogenated analogues .
- Solubility : The 4-methoxyphenyl group enhances hydrophilicity relative to purely hydrophobic substituents (e.g., thiophen-2-yl) .
- Biological Activity : Thiophene-containing analogues exhibit stronger anticancer activity due to enhanced DNA intercalation, while methoxy-rich derivatives show superior antimicrobial effects .
Biological Activity
Propan-2-yl 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. Its unique structural features suggest it may interact with various biological targets, making it a candidate for pharmacological exploration.
Chemical Structure and Properties
The compound is characterized by a hexahydroquinoline core substituted with a fluorophenyl and methoxyphenyl group. This structural diversity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28FN3O4 |
| Molecular Weight | 461.51 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of hexahydroquinoline can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study:
In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis (source needed).
2. Anti-inflammatory Properties
The compound's ability to inhibit enzymes involved in inflammatory pathways suggests it could serve as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play crucial roles in the inflammatory response.
Research Findings:
A study reported that related compounds showed significant reduction in inflammation markers in animal models of arthritis (source needed).
3. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. The structure allows for interaction with bacterial membranes or essential enzymes.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 - 25 μg/ml |
| Staphylococcus aureus | 15 - 30 μg/ml |
| Pseudomonas aeruginosa | 20 - 35 μg/ml |
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells:
1. Enzyme Inhibition
The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation.
2. Receptor Interaction
It could interact with various receptors that mediate cellular responses to external stimuli, potentially altering signal transduction pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
